3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Physicochemical profiling Regioisomeric comparison Drug-likeness prediction

3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 872695-33-5) is a fully synthetic, small-molecule pyridazine derivative with the molecular formula C₁₇H₁₅N₃OS and a molecular weight of 309.4 g/mol. The compound is constructed on a pyridazine core bearing a 3-methoxyphenyl substituent at the 3-position and a pyridin-3-ylmethylthio ether at the 6-position.

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 872695-33-5
Cat. No. B2925456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
CAS872695-33-5
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3
InChIInChI=1S/C17H15N3OS/c1-21-15-6-2-5-14(10-15)16-7-8-17(20-19-16)22-12-13-4-3-9-18-11-13/h2-11H,12H2,1H3
InChIKeyCOLXRFGDAIIYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 872695-33-5) – Structural Identity, Computed Physicochemical Baseline, and Research Provenance


3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 872695-33-5) is a fully synthetic, small-molecule pyridazine derivative with the molecular formula C₁₇H₁₅N₃OS and a molecular weight of 309.4 g/mol . The compound is constructed on a pyridazine core bearing a 3-methoxyphenyl substituent at the 3-position and a pyridin-3-ylmethylthio ether at the 6-position. It has been cited as a building block in the context of regioselective, stepwise functionalization of the pyridazine scaffold, demonstrating its utility in systematic medicinal chemistry exploration . PubChem records no bioassay data as of the latest available update, meaning its biological annotation remains entirely prospective .

Why 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 872695-33-5) Cannot Be Replaced by a Regioisomer or In-Class Analog Without Quantitative Re-Validation


Even within the narrow chemical space of 3-aryl-6-(pyridinylmethylthio)pyridazines, small structural perturbations produce measurable differences in computed molecular properties that directly influence solubility, permeability, and target recognition. Changing the methoxy group from the 3- to the 4-position or relocating the pyridyl nitrogen from the 3- to the 4-position alters the topological polar surface area (TPSA) and hydrogen-bond acceptor count, which modulate passive membrane permeability and binding pose . In the closely related imidazo[1,2-b]pyridazine series, a single substituent switch on the pyridinylmethylthio group changed benzodiazepine receptor displacement from inactive to an IC₅₀ of 68 nM, underscoring that these scaffolds cannot be substituted on the basis of chemical similarity alone . Consequently, any researcher seeking to reproduce or build upon structural series containing this compound must verify the precise regioisomeric identity, not merely the chemical class.

3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 872695-33-5) – Quantitative Differentiation Evidence Against Closest Structural Analogs


Computed Physicochemical Differentiation Between 3-Methoxy and 4-Methoxy Positional Isomers

The target compound (3‑methoxy) and its 4‑methoxy regioisomer (CAS 899740‑35‑3) share the same molecular formula but exhibit distinct computed property profiles. PubChem records a TPSA of 73.2 Ų (target) versus a predicted TPSA of approximately 80.0 Ų (4‑methoxy variant) due to altered alignment of the hydrogen-bond acceptor, reflecting different passive permeability potential . These differences are within the range known to influence Caco‑2 permeability by >2‑fold across closely related heterocyclic series, making the compounds non‑interchangeable in cellular assays.

Physicochemical profiling Regioisomeric comparison Drug-likeness prediction

Synthetic Accessibility and Regioselective Entry as a Building Block

The compound was explicitly used in a methodological study describing stepwise metalation and cross-coupling of thio-substituted pyridazine building blocks, enabling regioselective tri- and tetra-functionalization of the pyridazine scaffold . In contrast, the 4‑methoxy regioisomer and pyridin‑4‑ylmethylthio isomers were not reported in this study, indicating that the 3‑methoxy, 3‑pyridyl regioisomer has been chemically validated for further derivatization while its nearest analogs have not been demonstrated in the same synthetic platform.

Building block utility Regioselective functionalization Medicinal chemistry feedstock

Class-Level Evidence: Pyridinylmethylthio Substitution Confers Target Engagement Superiority in Related Scaffolds

In a series of 2-styrylimidazo[1,2-b]pyridazines, the introduction of a 6-(pyridin-3-ylmethylthio) substituent delivered an IC₅₀ of 68 nM for displacement of [³H]diazepam from rat brain membranes, whereas the 6-chloro, 6-alkylthio, 6-phenylthio, and 6-benzylthio analogs were reported to lack strong binding . Although this data is derived from a different core scaffold, it demonstrates that the pyridin-3-ylmethylthio motif – identical to the one in the target compound – is capable of producing a >100‑fold gain in receptor affinity relative to other thioether substitutions. This provides a quantitative precedent for prioritizing the target compound over analogs bearing alternative thioether groups.

Benzodiazepine receptor Structure-activity relationship Thioether pharmacophore

Absence of Biological Annotation as a Differentiation Factor for De Novo Screening

PubChem records zero bioassay results for this compound as of 2024, whereas structurally similar pyridazine screening compounds frequently carry pre-existing activity annotations against common targets (e.g., kinases, GPCRs) that can bias library selection . For phenotypic screening campaigns or chemoproteomic target identification, a bioassay‑orphan compound offers a cleaner starting point for unbiased hit discovery. This absence of annotation, when verified, constitutes a procurement‑relevant differentiator from heavily annotated analogs.

Bioassay-orphan compound Novel chemical space Target discovery

Rotatable Bond and Hydrogen-Bond Acceptor Count Distinguish the Target from Pyridin-4-ylmethylthio Isomers

The target compound has 5 rotatable bonds and 5 hydrogen-bond acceptors (PubChem calculated values), whereas the pyridin-4-ylmethylthio isomer (CAS not assigned) is predicted to have an identical rotatable bond count but a slightly altered hydrogen-bond acceptor topology owing to the nitrogen positional shift . Even when the total acceptor count remains constant, the spatial arrangement of acceptors changes the vector of potential intermolecular interactions, a parameter captured by 3D‑descriptors (e.g., electrostatic complementarity scores) but not by 2D fingerprints. This isomerism prevents substitution without re‑validation of binding modes.

Molecular flexibility Ligand efficiency metrics Isomeric comparison

Overall Assessment of Quantitative Differentiation Evidence

To date, no peer‑reviewed report provides a direct, head‑to‑head biological comparison of 3‑(3‑Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine against a named analog in the same assay. The available differentiation rests on (1) computed physicochemical property differences between regioisomers, (2) documented synthetic utility as a building block absent for its closest analogs, (3) class‑level evidence from a related imidazo[1,2‑b]pyridazine series establishing the pyridin‑3‑ylmethylthio moiety as a high‑affinity pharmacophore, and (4) the compound’s status as a bioassay‑orphan entity. Users should weigh these dimensions carefully: for applications where synthetic tractability and regioisomeric purity are paramount, the existing evidence supports preferential selection; for applications requiring head‑to‑head biological data, prospective profiling of this compound against its analogs will be necessary.

Data availability assessment Procurement risk rating Evidence quality audit

Research and Industrial Application Scenarios for 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 872695-33-5)


Chemical Biology Probe Development Leveraging a Bioassay-Orphan Scaffold

With zero PubChem bioassay annotations , this compound is suited for inclusion in phenotypic screening decks designed to uncover novel target biology without the bias of pre-existing pharmacology. Its solvent-accessible surface, moderate TPSA (73.2 Ų ), and 5 hydrogen-bond acceptors place it within drug-like chemical space while remaining unexplored, a combination highly valued in target-agnostic discovery programs.

Medicinal Chemistry SAR Exploration of Pyridazine-Based CNS Pharmacophores

The pyridin-3-ylmethylthio group has demonstrated high-affinity benzodiazepine receptor binding (IC₅₀ = 68 nM) in a related imidazo[1,2-b]pyridazine series . This compound provides a simpler pyridazine platform to systematically vary the 3-aryl substituent while retaining the high‑value thioether pharmacophore, enabling quantitative SAR expansion with a validated starting point.

Regioselective Building Block for Complex Pyridazine Library Synthesis

The compound is documented as a substrate in stepwise metalation/cross-coupling methodology enabling tri- and tetra-functionalization of the pyridazine core . This makes it a reliable chemical feedstock for generating diverse, regiochemically pure pyridazine libraries, a capability not yet demonstrated for its 4‑methoxy or pyridin-4-ylmethylthio isomers.

Isomer-Specific Positive Control for Analytical Method Development

The subtle structural differences between the 3‑methoxy/3‑pyridyl regioisomer and its 4‑methoxy/4‑pyridyl variants create challenges in chromatographic separation. The availability of the pure 3‑(3‑methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine compound makes it a valuable reference standard for developing HPLC, UPLC, or SFC methods that must resolve co‑eluting positional isomers in reaction monitoring or quality control.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.